Carbobenzoxyglutamine
Overview
Description
Carbobenzoxyglutamine, also known as N-Carbobenzyloxy-L-glutamine or Cbz-Gln-OH, is a compound with the molecular formula C13H16N2O512. It has a molecular weight of 280.28 g/mol12. The IUPAC name for this compound is (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid1.
Molecular Structure Analysis
Carbobenzoxyglutamine has a complex molecular structure. Its canonical SMILES representation is C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
1. This representation provides a text notation for the compound’s structure, which includes its carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms, as well as their connectivity4.
Physical And Chemical Properties Analysis
Carbobenzoxyglutamine is a compound with several physical and chemical properties. It has a molecular weight of 280.28 g/mol and a molecular formula of C13H16N2O512. Its IUPAC name is (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid1.
Scientific Research Applications
Inhibitors of Purine Biosynthesis : Carbobenzoxyglutamine derivatives have been found to inhibit several enzyme systems connected with the metabolism of glutamine and asparagine, as well as the growth of some transplantable murine tumors (Mor, 1971).
Transglutaminase Reaction Specificity : Carbobenzoxyglutamine has been used to study the apparent Km values of amines in the transglutaminase reaction, showing a marked degree of specificity for the amine substrate (Pincus & Waelsch, 1968).
Glyoxalase II Inhibition : S-Carbobenzoxyglutathione, a derivative of Carbobenzoxyglutamine, has been synthesized as an effective competitive inhibitor of mammalian glyoxalase II (Hsu & Norton, 1983).
Peptide Synthesis Applications : Carbobenzoxyglutamine derivatives have been used in the synthesis of peptide fragments, specifically in the context of the B-chain of insulin (Ch'en Cc, H. Wt, & Niu Ci, 1964).
Transglutaminase-Catalyzed Hydroxaminolysis : GST fusion proteins containing Carbobenzoxyglutamine have been found to be substrates of tissue transglutaminase, suggesting a potential role in expanded CAG/Poly-Q neurodegenerative diseases (Cooper et al., 1997).
Site-Specific Protein Derivatization : Carbobenzoxyglutamine has been used for site-specific derivatization of human interferon β-1a at lysine residues, indicating its utility in protein modification and therapeutic applications (Spolaore, Forzato, & Fontana, 2018).
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLDJNLXLMGLX-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883880 | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxyglutamine | |
CAS RN |
2650-64-8 | |
Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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